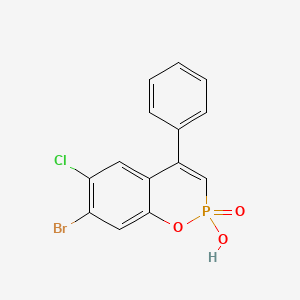![molecular formula C25H26N2O2 B11098530 4-Methyl-N-{2,4,6-trimethyl-3-[(4-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B11098530.png)
4-Methyl-N-{2,4,6-trimethyl-3-[(4-methylbenzoyl)amino]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-{2,4,6-trimethyl-3-[(4-methylbenzoyl)amino]phenyl}benzamide is an organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-{2,4,6-trimethyl-3-[(4-methylbenzoyl)amino]phenyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the acylation of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride.
Amidation Reaction: The benzoyl chloride is then reacted with 2,4,6-trimethylaniline under basic conditions to form the intermediate amide.
Final Coupling: The intermediate is further reacted with 4-methylbenzoyl chloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-Methyl-N-{2,4,6-trimethyl-3-[(4-methylbenzoyl)amino]phenyl}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine
Medically, this compound has potential applications in drug development. Its structure can be modified to enhance its pharmacological properties, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4-Methyl-N-{2,4,6-trimethyl-3-[(4-methylbenzoyl)amino]phenyl}benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, facilitating its binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-{2,4,6-trimethylphenyl}benzamide: Lacks the additional benzoyl group, resulting in different reactivity and applications.
N-{2,4,6-Trimethyl-3-[(4-methylbenzoyl)amino]phenyl}benzamide: Similar structure but with variations in the substitution pattern, affecting its chemical properties.
Uniqueness
4-Methyl-N-{2,4,6-trimethyl-3-[(4-methylbenzoyl)amino]phenyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C25H26N2O2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
4-methyl-N-[2,4,6-trimethyl-3-[(4-methylbenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C25H26N2O2/c1-15-6-10-20(11-7-15)24(28)26-22-17(3)14-18(4)23(19(22)5)27-25(29)21-12-8-16(2)9-13-21/h6-14H,1-5H3,(H,26,28)(H,27,29) |
InChI Key |
HFXBYCGROTVHDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C(=C(C=C2C)C)NC(=O)C3=CC=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Pentyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B11098447.png)
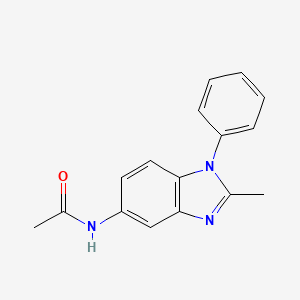
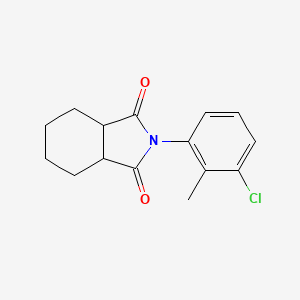
![(5Z)-4-[5-(5-bromo-2-hydroxyphenyl)-3-phenyl-1H-pyrazol-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazolidin-2-one](/img/structure/B11098465.png)
![1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)-N'-[(E)-pyridin-4-ylmethylidene]indolizine-3-carbohydrazide](/img/structure/B11098466.png)
![4-[(E)-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)imino]methyl]-2-methoxyphenyl acetate](/img/structure/B11098468.png)
![2-({4-allyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B11098476.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone](/img/structure/B11098490.png)

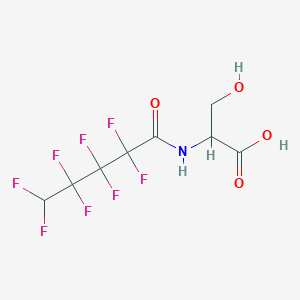
![2,5-dimethoxy-N-{2-[(2-nitrophenyl)sulfanyl]phenyl}-4-(phenylcarbonyl)benzamide](/img/structure/B11098519.png)
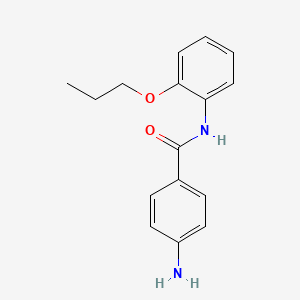
![2-(5-ethyl-1,3-benzoxazol-2-yl)-4-{[(Z)-(3-iodophenyl)methylidene]amino}phenol](/img/structure/B11098531.png)
